2-(ethylthio)-N-((5-phenylisoxazol-3-yl)methyl)benzamide
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Overview
Description
2-(ethylthio)-N-((5-phenylisoxazol-3-yl)methyl)benzamide is an organic compound with a complex structure that includes an ethylthio group, a phenylisoxazole moiety, and a benzamide core
Preparation Methods
The synthesis of 2-(ethylthio)-N-((5-phenylisoxazol-3-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the isoxazole ring, followed by the introduction of the ethylthio group and the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve high yields and purity.
Chemical Reactions Analysis
2-(ethylthio)-N-((5-phenylisoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or isoxazole moieties, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-(ethylthio)-N-((5-phenylisoxazol-3-yl)methyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(ethylthio)-N-((5-phenylisoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
2-(ethylthio)-N-((5-phenylisoxazol-3-yl)methyl)benzamide can be compared with other similar compounds, such as:
2-(methylthio)-N-((5-phenylisoxazol-3-yl)methyl)benzamide: This compound has a methylthio group instead of an ethylthio group, which may result in different chemical and biological properties.
2-(ethylthio)-N-((5-phenylisoxazol-3-yl)methyl)acetamide: The acetamide moiety in this compound may lead to variations in its reactivity and applications compared to the benzamide derivative.
Properties
IUPAC Name |
2-ethylsulfanyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-2-24-18-11-7-6-10-16(18)19(22)20-13-15-12-17(23-21-15)14-8-4-3-5-9-14/h3-12H,2,13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKODIDNLBVBNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2=NOC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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